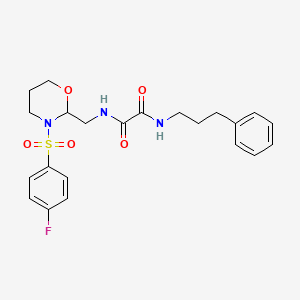

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

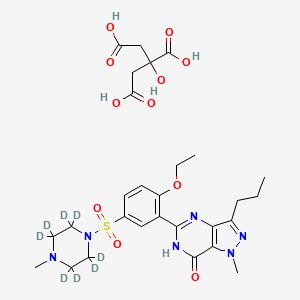

This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, an oxazinan ring, and an oxalamide group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s atomic connectivity, stereochemistry, and molecular weight .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo nucleophilic substitution reactions, while the oxazinan ring might be susceptible to ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water, while the aromatic rings could contribute to its stability .Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationships

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-phenylpropyl)oxalamide and similar compounds have been studied extensively for their antiandrogen activity. For example, Tucker et al. (1988) synthesized a series of derivatives and tested them for antiandrogen activity, leading to the discovery of novel, potent antiandrogens (Tucker, Crook, & Chesterson, 1988).

Oxidative Enantioselective α-Fluorination

The compound has been utilized in studies exploring oxidative enantioselective α-fluorination of aliphatic aldehydes, as described by Li et al. (2014). Their research highlights the compound's role in overcoming challenges such as competitive difluorination and nonfluorination, achieving high enantioselectivities (Li, Wu, & Wang, 2014).

Polymer Synthesis

Paventi et al. (1996) conducted spectroscopic and magnetic resonance studies to elucidate the structure of polymers derived from similar compounds. Their research aids in understanding the structural aspects of such polymers, which is crucial for various applications in material science (Paventi, Chan, & Hay, 1996).

Biocompatible Poly(2-oxazoline)s

The compound's derivatives have also been explored in the design of biocompatible polymers. Hayashi and Takasu (2015) synthesized N-Methyl bis[(nonafluorobutane)sulfonyl]imide to serve as an initiator for polymerization, demonstrating the potential of these compounds in biocompatible material applications (Hayashi & Takasu, 2015).

Effect of Fluorination on Molecular Stability

Raabe, Gais, and Fleischhauer (1996) studied the effect of fluorination on the structure and configurational stability of α-sulfonyl carbanions, including derivatives of this compound. This research provides insight into the molecular stability and reactivity of such compounds (Raabe, Gais, & Fleischhauer, 1996).

Insecticidal Activity

The compound's derivatives have been evaluated for their insecticidal activity. Tohnishi et al. (2005) discovered Flubendiamide, a novel insecticide with a unique chemical structure including elements similar to this compound, showcasing its potential in pest management (Tohnishi et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-phenylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O5S/c23-18-9-11-19(12-10-18)32(29,30)26-14-5-15-31-20(26)16-25-22(28)21(27)24-13-4-8-17-6-2-1-3-7-17/h1-3,6-7,9-12,20H,4-5,8,13-16H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAUCDXCSPSKFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCCCC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2859986.png)

![5-(4-methoxyphenyl)-2-(m-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2859988.png)

![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859994.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2859996.png)

![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2860001.png)

![Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]piperidine-1-carboxylate](/img/structure/B2860004.png)

![2-((2-(4-chlorophenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2860007.png)

![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(3,5-dimethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2860008.png)